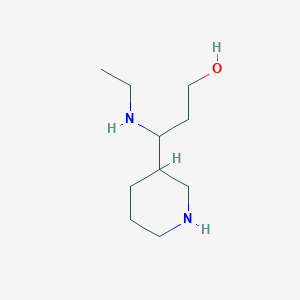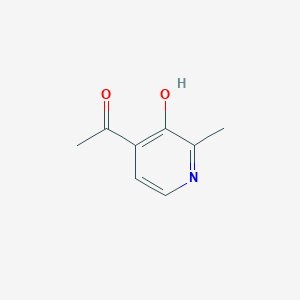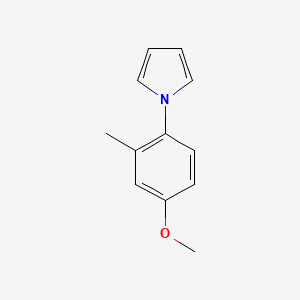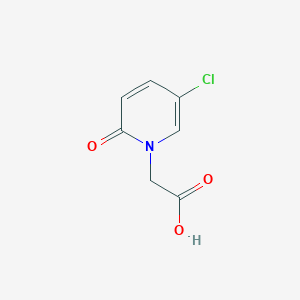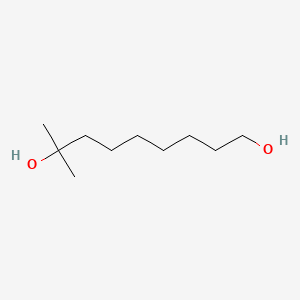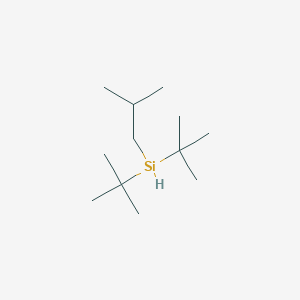
Ditert-butyl(2-methylpropyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-t-Butylisobutylsilane is an organosilicon compound with the molecular formula C12H28Si. It is a member of the alkyl silane family and is characterized by the presence of two tert-butyl groups and one isobutyl group attached to a silicon atom. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Di-t-Butylisobutylsilane can be synthesized through several methods. One common method involves the reaction of dichlorosilane (H2SiCl2) with tert-butyllithium (t-BuLi) to produce di-tert-butylsilane ((t-Bu)2SiH2). This intermediate can then be further reacted with isobutyl chloride (i-BuCl) in the presence of a catalyst to yield Di-t-Butylisobutylsilane .
Industrial Production Methods
In an industrial setting, the production of Di-t-Butylisobutylsilane typically involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
Di-t-Butylisobutylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The tert-butyl and isobutyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different alkyl or aryl groups.
Substitution: Compounds with different functional groups replacing the tert-butyl or isobutyl groups.
科学的研究の応用
Di-t-Butylisobutylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism by which Di-t-Butylisobutylsilane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. The tert-butyl and isobutyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
類似化合物との比較
Similar Compounds
Di-tert-butylsilane: Similar structure but lacks the isobutyl group.
Tri-tert-butylsilane: Contains three tert-butyl groups instead of two.
Di-tert-butylsilyl bis(trifluoromethanesulfonate): A derivative used in organic synthesis.
Uniqueness
Di-t-Butylisobutylsilane is unique due to the presence of both tert-butyl and isobutyl groups, which provide a balance of steric hindrance and reactivity. This makes it a versatile reagent in various chemical reactions and applications .
特性
分子式 |
C12H28Si |
|---|---|
分子量 |
200.44 g/mol |
IUPAC名 |
ditert-butyl(2-methylpropyl)silane |
InChI |
InChI=1S/C12H28Si/c1-10(2)9-13(11(3,4)5)12(6,7)8/h10,13H,9H2,1-8H3 |
InChIキー |
NGZJGPBQNUEIRG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C[SiH](C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



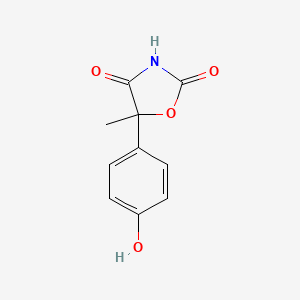
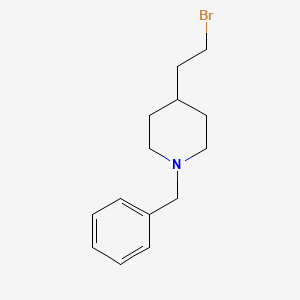
![4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one](/img/structure/B13961042.png)
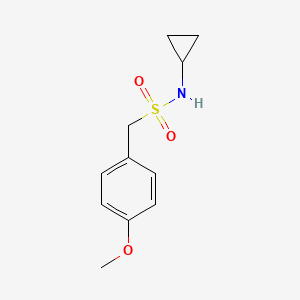
![Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]-](/img/structure/B13961050.png)

